molecular formula C11H13IO B13891662 3-Tert-butyl-5-iodobenzaldehyde

3-Tert-butyl-5-iodobenzaldehyde

Cat. No.: B13891662
M. Wt: 288.12 g/mol
InChI Key: MLOQFLJVHYHWBK-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-iodobenzaldehyde (CAS: See COA

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

3-tert-butyl-5-iodobenzaldehyde

InChI

InChI=1S/C11H13IO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3

InChI Key

MLOQFLJVHYHWBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-iodobenzaldehyde typically involves the iodination of 3-tert-butylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 3-Tert-butyl-5-iodobenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a cyano group using copper(I) cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Copper(I) cyanide in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: 3-Tert-butyl-5-iodobenzoic acid.

    Reduction: 3-Tert-butyl-5-iodobenzyl alcohol.

    Substitution: 3-Tert-butyl-5-cyanobenzaldehyde.

Scientific Research Applications

3-Tert-butyl-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-iodobenzaldehyde depends on the specific reaction or application. In general, the aldehyde group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural features of 3-tert-butyl-5-iodobenzaldehyde and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Tert-butyl-5-iodobenzaldehyde 3-tert-butyl, 5-iodo C₁₁H₁₃IO₂ 304.124 Bulky tert-butyl, iodine for coupling
5-Chloro-2-hydroxy-3-iodobenzaldehyde 5-chloro, 3-iodo C₇H₄ClIO₂ 274.46 Smaller chloro substituent, no tert-butyl
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde 3-bromo, 5-tert-butyl C₁₁H₁₃BrO₂ 257.12 Bromine (less electronegative than iodine)
3-Tert-butyl-2-hydroxy-5-nitrobenzaldehyde 3-tert-butyl, 5-nitro C₁₁H₁₃NO₄ 235.23 Nitro group (strong electron-withdrawing)
Key Observations:
  • Steric Effects : The tert-butyl group in 3-tert-butyl-5-iodobenzaldehyde introduces significant steric hindrance, which can influence reaction kinetics and molecular packing in crystalline phases .
  • Electronic Effects: The iodine atom in 3-tert-butyl-5-iodobenzaldehyde enhances electrophilic substitution reactivity compared to bromine in its brominated analog . The nitro group in 3-tert-butyl-2-hydroxy-5-nitrobenzaldehyde strongly withdraws electrons, increasing the acidity of the phenolic hydroxyl group (pKa ~8–9) compared to the iodinated compound (pKa ~10–11) .
  • Halogen-Specific Reactivity : Iodine’s larger atomic radius and polarizability make it more reactive in Ullmann or Suzuki-Miyaura couplings compared to chlorine or bromine analogs .

Physicochemical Properties

While melting points and solubility data are unavailable in the provided sources, inferences can be made:

  • Solubility : The tert-butyl group enhances lipophilicity (LogP = 3.11 for the iodinated compound vs. 2.85 for the nitro analog) .
  • Stability : Iodinated derivatives are generally less stable under light or heat compared to chlorinated or brominated analogs due to weaker C–I bonds .

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